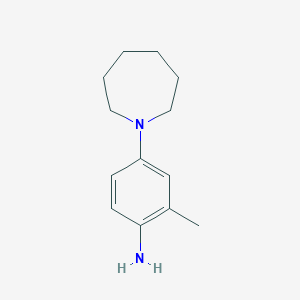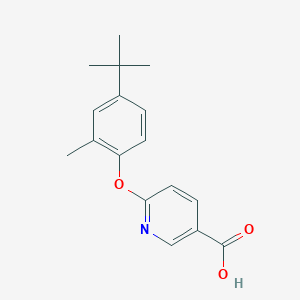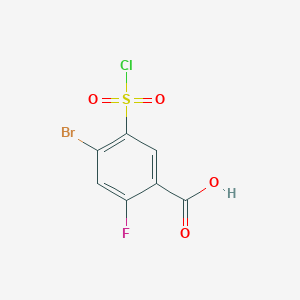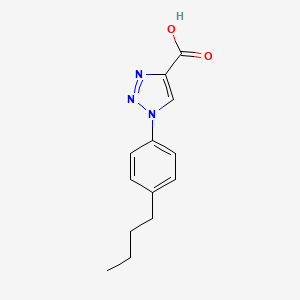![molecular formula C11H15N3O2 B1517872 N-{2-[(2-aminophenyl)formamido]ethyl}acetamide CAS No. 1155984-88-5](/img/structure/B1517872.png)
N-{2-[(2-aminophenyl)formamido]ethyl}acetamide
説明
“N-{2-[(2-aminophenyl)formamido]ethyl}acetamide” is a chemical compound with the CAS Number: 1155984-88-5 . It has a molecular weight of 221.26 and its IUPAC name is N-(2-acetamidoethyl)-2-aminobenzamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-4-2-3-5-10(9)12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .科学的研究の応用
Chemoselective Acetylation of 2-Aminophenol
The study by Magadum and Yadav (2018) details the use of N-(2-Hydroxyphenyl)acetamide, a compound closely related to N-{2-[(2-aminophenyl)formamido]ethyl}acetamide, in the chemoselective acetylation of 2-aminophenol for antimalarial drug synthesis. This process utilizes immobilized lipase as a catalyst, emphasizing the compound's role in facilitating selective acylation reactions essential for drug development (Magadum & Yadav, 2018).
Anticancer Drug Synthesis
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of the compound , demonstrating its potential as an anticancer agent. The research highlights the compound's utility in creating bioactive molecules targeting specific cancer pathways, with structure and molecular docking analysis underscoring its efficacy (Sharma et al., 2018).
Acetylation Methodology
Sanz Sharley and Williams (2017) discuss a simple and efficient method for the acetylation of amines, including derivatives related to this compound, using acetic acid as a catalyst. This study contributes to the broader understanding of acetylation processes, relevant for the synthesis of amide compounds (Sanz Sharley & Williams, 2017).
Isomerism in N-(Monosubstituted ethyl)amides
Research by Aguirre et al. (1988) on N-(monosubstituted ethyl)amides, which include structures similar to this compound, explores rotational and configurational isomerism through NMR spectroscopy. This study provides insight into the structural flexibility of amide bonds, relevant for understanding the behavior of this compound in various chemical environments (Aguirre et al., 1988).
Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) detail the metabolism of chloroacetamide herbicides, providing context on how compounds like this compound could interact with biological systems, particularly in terms of enzymatic activity and potential toxicity. This research is crucial for understanding the environmental and health implications of related compounds (Coleman et al., 2000).
Safety and Hazards
特性
IUPAC Name |
N-(2-acetamidoethyl)-2-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-4-2-3-5-10(9)12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZCKHYBUIQMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)
![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)
![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)


![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)







